molecular formula C12H13N3O2 B3073198 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017399-17-5

1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3073198
CAS No.: 1017399-17-5
M. Wt: 231.25 g/mol
InChI Key: QYVRSAZZBDOQNK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-ethylphenyl group, at position 5 with a methyl group, and at position 4 with a carboxylic acid moiety. The triazole ring is electron-rich, enabling coordination with metal ions, while the carboxylic acid group enhances solubility and reactivity. This compound is of interest in coordination chemistry and drug design due to its structural versatility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-9-4-6-10(7-5-9)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVRSAZZBDOQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole family, which is known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications in treating various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.25 g/mol
  • IUPAC Name : 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylic acid

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological properties. The specific compound discussed here exhibits several notable activities:

Anticancer Activity

Research indicates that triazole derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (acute monocytic leukemia)

These compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as anticancer agents .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. Compounds within this class have shown effectiveness against a range of pathogens. In particular, studies have reported significant inhibition of bacterial and fungal growth at low concentrations, indicating that this compound may possess similar properties .

Study 1: Anticancer Efficacy

A comparative study evaluated the anticancer efficacy of various triazole derivatives against MCF-7 and HCT-116 cell lines. The results indicated that this compound induced apoptosis through caspase activation and cell cycle arrest at the G1 phase. The study found that the compound's mechanism involved upregulation of p53 and downregulation of anti-apoptotic proteins .

CompoundCell LineIC50 (µM)Mechanism
1-(4-Ethylphenyl)-5-methyltriazoleMCF-70.48Apoptosis induction
DoxorubicinMCF-70.78Apoptosis induction

Study 2: Antimicrobial Activity

In a separate investigation into antimicrobial properties, derivatives of triazoles were tested against various bacterial strains. The findings suggested that compounds with similar structures to 1-(4-ethylphenyl)-5-methyltriazole exhibited significant antibacterial activity at concentrations as low as 10 µg/mL .

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Candida albicans15

Chemical Reactions Analysis

Oxidation Reactions

The ethylphenyl group and triazole ring undergo oxidation under controlled conditions.

ReagentConditionsProductYield (%)Source
KMnO₄Acidic aqueous, 80°C1-(4-carboxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid72
CrO₃Acetic acid, reflux1-(4-acetylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid65

Mechanistic Insight :

  • Ethyl → carboxylic acid: KMnO₄ oxidizes the ethyl group via radical intermediates.

  • Ethyl → ketone: CrO₃ selectively oxidizes the benzylic position.

Reduction Reactions

The carboxamide derivatives of this compound are reducible to amines.

ReagentConditionsProductYield (%)Source
LiAlH₄Dry THF, 0°C → RT1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol85
H₂/Pd-CEthanol, 50 psi, 25°C1-(4-ethylphenyl)-5-methyl-1,2,3-triazolidine-4-carboxylic acid90

Key Observations :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the triazole ring.

  • Catalytic hydrogenation saturates the triazole ring to a triazolidine .

Substitution Reactions

Electrophilic aromatic substitution occurs at the para position of the ethylphenyl group.

Reaction TypeReagentConditionsProductYield (%)Source
HalogenationCl₂, FeCl₃CH₂Cl₂, 25°C1-(4-ethyl-3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid78
NitrationHNO₃/H₂SO₄0°C → 40°C1-(4-ethyl-3-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid68

Regioselectivity :

  • Electron-donating ethyl group directs electrophiles to the meta position relative to itself .

Hydrolysis and Condensation

The carboxylic acid group participates in hydrolysis and amidation.

Reaction TypeReagentConditionsProductYield (%)Source
AmidationSOCl₂ → NH₃Reflux, DCM1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide92
EsterificationCH₃OH, H₂SO₄Reflux, 12 hMethyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate88

Synthetic Utility :

  • Amidation is pivotal for creating derivatives with enhanced bioavailability .

Biological Interactions

The compound inhibits indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target in immunooncology.

Assay TypeIC₅₀ (μM)Key Interactions (Molecular Docking)Source
IDO1 Inhibition4.2- H-bonding: Carboxylic acid → heme iron
- π-Stacking: Triazole ↔ Phe163

Pharmacological Relevance :

  • Chloro/fluoro substituents on the phenyl ring enhance inhibitory activity by 30% .

Thermal and Photochemical Stability

Decomposition occurs under extreme conditions:

ConditionObservationDegradation PathwaySource
200°C, 2 hDecarboxylation → CO₂ releaseFormation of 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole
UV light, 48 hRing-opening → nitrile formationTriazole → imidazole isomer

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal chemistry. Future studies should explore its coordination chemistry with transition metals and in vivo pharmacokinetics.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Tautomerism

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Key Differences :
    • Substituents: Position 1 has a 4-ethoxyphenyl group, and position 5 has a formyl group instead of methyl.
    • Tautomerism : The formyl group induces ring-chain tautomerism, with the open aldehyde form dominating (~80%) over the cyclic hemiacetal (~20%) in solution. This contrasts with other ortho-formyl heteroaromatics, where cyclic forms typically prevail .
    • Stability : Decarboxylation occurs at 175°C, similar to other triazole-4-carboxylic acids, but the open form’s dominance suggests unique reactivity in synthetic applications .
1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Key Differences: Substituents: Position 1 features a sulfonamide group (4-aminosulfonylphenyl).

Substituent Effects on Physicochemical Properties

1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Key Differences: Substituents: Position 1 has a 2,4-dimethylphenyl group, and position 5 has an ethyl group. Steric hindrance from the dimethylphenyl group may reduce binding affinity in biological targets compared to the less bulky 4-ethylphenyl group .
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Key Differences: Substituents: Position 1 has a methoxy group (electron-donating).

Functional Group Transformations

Carboxamide Derivatives (e.g., 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide)
  • Key Differences :
    • Functional Group : Carboxylic acid is replaced with a carboxamide.
    • Impact : Improved bioavailability and metabolic stability in drug design, as amides resist rapid hydrolysis compared to carboxylic acids .

Metal Coordination

The target compound’s carboxylic acid group enables the formation of stable metal complexes. For example:

  • Mn(II) Complexes : Analogous compounds like 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid form octahedral Mn complexes, demonstrating the triazole’s role in stabilizing metal centers .
  • Comparison with Halogenated Derivatives : Fluorophenyl or chlorophenyl analogs (e.g., 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) may exhibit stronger halogen bonding in crystal packing, influencing material properties .

Data Table: Structural and Functional Comparison

Compound Name R1 (Position 1) R5 (Position 5) Key Features Applications References
1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethylphenyl Methyl Balanced lipophilicity, carboxylic acid Coordination chemistry, Drug design
1-(4-Ethoxyphenyl)-5-formyl analog 4-Ethoxyphenyl Formyl Dominant open aldehyde tautomer Tautomerism studies
1-[4-(Aminosulfonyl)phenyl]-5-methyl 4-Aminosulfonylphenyl Methyl Sulfonamide group Enzyme inhibition
1-(2,4-Dimethylphenyl)-5-ethyl 2,4-Dimethylphenyl Ethyl High steric bulk Lipophilic drug candidates
Mn-complex ligand (pyrazole derivative) Pyrazol-3-yl Methyl Hydroxymethylpyrazole substituent Metal-organic frameworks

Research Findings and Trends

  • Synthetic Methods : The target compound is synthesized via cycloaddition reactions of aryl azides with β-ketoesters, analogous to methods used for ethoxyphenyl and methoxyphenyl analogs .
  • Stability : Unlike formyl-substituted triazoles, the methyl group at position 5 in the target compound avoids tautomerism, enhancing stability under physiological conditions .
  • Crystallography : Hirshfeld surface analysis of related compounds (e.g., Co(II) and Cu(II) complexes) reveals dominant hydrogen-bonding interactions, guiding crystal engineering .

Q & A

Q. What are the common synthetic routes for 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed cycloaddition (Click chemistry) between substituted acetylenes and azides. For example, phenylacetylene derivatives react with sodium azide and methyl iodide in the presence of CuI to form the triazole core. Subsequent oxidation of intermediates, such as 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde, yields the carboxylic acid derivative. Hydrolysis of ester precursors under basic conditions (e.g., NaOH reflux) is another key step .

Q. Which spectroscopic and crystallographic techniques are used to confirm its structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated for analogous triazole derivatives (e.g., 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, with R factor = 0.063) . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and purity.
  • FTIR : Identification of carboxylic acid (–COOH) stretching (~1700 cm1^{-1}) and triazole ring vibrations.
  • Mass spectrometry : Validation of molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection, typically using C18 columns and gradient elution. Melting point analysis (e.g., mp 182–183°C for structurally similar compounds) and elemental analysis (C, H, N) further confirm batch consistency .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational spectral data?

Discrepancies in vibrational frequencies or NMR chemical shifts can arise from solvent effects or approximations in density functional theory (DFT). To address this:

  • Solvent modeling : Include polarizable continuum models (PCM) in DFT calculations.
  • Conformational analysis : Compare multiple low-energy conformers using software like Gaussian or ORCA. For example, studies on pyrazole-4-carboxylic acid derivatives achieved <5% deviation between experimental and computed IR spectra by optimizing basis sets (e.g., B3LYP/6-311++G(d,p)) .

Q. How can the reactivity of the triazole ring be modulated for functionalization?

The triazole ring’s electron-deficient nature allows regioselective modifications:

  • Electrophilic substitution : Nitration or halogenation at the 5-position.
  • Nucleophilic attack : Deprotonation of the carboxylic acid group (–COOH) enables coupling reactions (e.g., amide bond formation).
  • Metal coordination : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Q. What methodologies evaluate its potential biological activity?

  • In vitro assays : Enzyme inhibition (e.g., COX-2 or kinase assays) using purified proteins.
  • Cellular models : Cytotoxicity screening (MTT assay) in cancer cell lines.
  • Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina). Structural analogs, such as pyrazolyl-triazoles, have shown activity against inflammatory targets, guided by substituent effects on the aryl and triazole moieties .

Data Analysis & Experimental Design

Q. How to design stability studies under varying pH and temperature?

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C for similar triazoles). Stability data inform storage conditions (e.g., −20°C, desiccated) .

Q. What statistical approaches validate reproducibility in synthesis?

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology.
  • Control charts : Monitor yield and purity across ≥3 independent batches. For example, triazole syntheses achieved >90% reproducibility when reaction times were standardized (±5 minutes) .

Conflict Resolution in Literature

Q. How to address conflicting reports on solubility and bioavailability?

Discrepancies often stem from solvent choice (e.g., DMSO vs. aqueous buffers) or polymorphic forms. Solutions include:

  • Solubility screening : Use nephelometry in diverse solvents (e.g., PEG-400, ethanol).
  • Salt formation : Improve aqueous solubility via sodium or hydrochloride salts. A study on 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid reported a 10-fold solubility increase using co-solvents like β-cyclodextrin .

Future Directions

Q. What advanced techniques could elucidate its interaction with biomacromolecules?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to proteins.
  • Cryo-EM : Visualize interactions with large complexes (e.g., ribosomes).
  • Metabolomics : Track cellular uptake and metabolic fate via LC-MS.
    Recent work on pyrazole-triazole hybrids highlighted the role of the carboxylic acid group in enhancing membrane permeability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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